(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol
Overview
Description
(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol is a chemical compound with the molecular formula C7H6BrF2NO2 and a molecular weight of 254.03 g/mol . It is a pyridine derivative that features a bromine atom, a difluoromethoxy group, and a methanol group attached to the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a brominated pyridine derivative with difluoromethyl ether under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production methods for (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures is essential in industrial production to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as an amino group or a thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Formation of (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)aldehyde or (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)carboxylic acid.
Reduction: Formation of (2-(difluoromethoxy)pyridin-3-yl)methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity . The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-(difluoromethoxy)pyridine): Lacks the methanol group, making it less hydrophilic and potentially less reactive in certain biological contexts.
(5-Bromo-2-(trifluoromethoxy)pyridin-3-yl)methanol: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can alter its chemical reactivity and biological activity.
(5-Bromo-2-(methoxymethoxy)pyridin-3-yl)methanol: Contains a methoxymethoxy group instead of a difluoromethoxy group, affecting its lipophilicity and interaction with biological targets.
Uniqueness
(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol is unique due to the presence of both a bromine atom and a difluoromethoxy group on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[5-bromo-2-(difluoromethoxy)pyridin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO2/c8-5-1-4(3-12)6(11-2-5)13-7(9)10/h1-2,7,12H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVHIXDKQZDHTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.